molecular formula C5H15BN4O2 B11915927 (1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid

(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid

Katalognummer: B11915927
Molekulargewicht: 174.01 g/mol
InChI-Schlüssel: ACTXPNAHMKBUTO-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-(1-Amino-4-guanidinobutyl)boronic acid is a boronic acid derivative with the molecular formula C5H15BN4O2. It is known for its unique structure, which includes both an amino group and a guanidino group attached to a butyl chain, along with a boronic acid moiety.

Eigenschaften

Molekularformel

C5H15BN4O2

Molekulargewicht

174.01 g/mol

IUPAC-Name

[(1R)-1-amino-4-(diaminomethylideneamino)butyl]boronic acid

InChI

InChI=1S/C5H15BN4O2/c7-4(6(11)12)2-1-3-10-5(8)9/h4,11-12H,1-3,7H2,(H4,8,9,10)/t4-/m0/s1

InChI-Schlüssel

ACTXPNAHMKBUTO-BYPYZUCNSA-N

Isomerische SMILES

B([C@H](CCCN=C(N)N)N)(O)O

Kanonische SMILES

B(C(CCCN=C(N)N)N)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Matteson Rearrangement-Based Synthesis

The Matteson rearrangement has historically served as a cornerstone for constructing chiral α-aminoboronic esters. This method involves the reaction of a Grignard reagent with a boronic ester, followed by stereoselective rearrangement under strongly basic conditions. For example, isobutyryl chloride is reduced and brominated to form 1-bromo-2-methylpropane, which is converted into a Grignard reagent and reacted with trimethyl borate. Subsequent Matteson rearrangement using lithium diisopropylamide (LDA) and zinc chloride yields chloroboronate intermediates, which undergo nucleophilic substitution with aminolithium reagents to produce (R)-1-amino-3-methylbutyl-1-pinanediol borate.

However, this approach faces significant limitations:

  • Harsh Reaction Conditions : Ultra-low temperatures (-78°C) and moisture-sensitive reagents increase operational complexity.

  • Moderate Stereoselectivity : Initial ee values of ~80% necessitate costly purification steps to achieve pharmaceutical-grade purity (>99.8% ee).

  • High Costs : Expensive chiral ligands and metal catalysts (e.g., LDA) hinder large-scale applications.

Metal-Catalyzed Boron Ester Addition

Alternative routes employ copper- or palladium-catalyzed boron ester additions to imine intermediates. For instance, isovaleraldehyde reacts with chiral amines (e.g., R-α-methylbenzylamine) to form imines, which undergo diboron pinacol ester addition catalyzed by copper(I) thiophene-2-carboxylate (CuTC). Acidic deprotection then yields α-aminoboronic acids. While this method reduces reliance on cryogenic conditions, stereoselectivity remains inconsistent due to minimal steric guidance in the transition state.

Novel Methodologies for Enhanced Stereochemical Control

Three-Step Synthesis via Amino Protection and Boron Ester Exchange

A breakthrough method described in CN107827916B utilizes (R)-1-amino-3-methylbutane-1-boronic acid pinacol ester hydrochloride as a starting material. The synthesis proceeds through three optimized steps:

  • Amino Protection : The hydrochloride is treated with tert-butoxycarbonyl (Boc) anhydride in the presence of potassium carbonate, yielding Boc-protected boronic ester.

  • Boron Ester Exchange : Reacting the protected intermediate with (1S,2S,3R,5S)-2,3-pinanediol in toluene at 60°C facilitates boron ester exchange, forming a pinanediol borate.

  • Deprotection : Hydrogenolysis using palladium on carbon (Pd/C) under 0.5 MPa H₂ removes the Boc group, delivering (R)-1-amino-3-methylbutyl-1-pinanediol borate with >99% ee.

Advantages :

  • Operational Simplicity : Ambient temperatures and commercially available reagents reduce costs.

  • High Stereopurity : The final product’s ee exceeds 99%, eliminating the need for resolution.

  • Scalability : Pd/C catalysts are recoverable, minimizing metal contamination risks.

Palladium-Catalyzed Enantioselective Cross-Coupling

Recent advances in asymmetric catalysis, as highlighted in ACS Chemical Reviews, demonstrate the efficacy of palladium complexes with chiral biarylylphosphine ligands (e.g., L57 ) for constructing quaternary stereocenters. For example, coupling butylboronic acid with triflate-bearing substrates using Pd(OAc)₂ and L57 achieves enantiomeric ratios of 90:10. Monoprotected amino acid ligands (e.g., L58 ) further enhance stereocontrol in C–H activation/cross-coupling reactions, enabling the synthesis of complex boronic acids via concerted metalation-deprotonation pathways.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Conditions Catalyst
Matteson Rearrangement60–7080–95-78°C, LDA, ZnCl₂None
CuTC-Catalyzed Addition50–6575–85RT, CuTC, pinacol boraneCopper(I)
Three-Step Protection85–90>9960°C, Pd/C, H₂ (0.5 MPa)Palladium on Carbon
Pd/L57 Cross-Coupling55–6590–9580°C, Pd(OAc)₂, biarylylphosphinePalladium

Key Observations :

  • The three-step protection method offers superior ee and yield, making it ideal for industrial applications.

  • Palladium-catalyzed cross-couplings provide modular access to diverse boronic acids but require optimization for each substrate.

Challenges in Amino Group Functionalization

The synthesis of (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid introduces additional complexity due to the presence of a guanidine-like side chain. US20140330008A1 highlights difficulties in protecting amino groups during boronic acid synthesis, particularly for 2-amino-5-bromopyrimidine derivatives. Traditional imine protection strategies often fail due to poor solubility and hydrolytic instability, necessitating innovative approaches such as:

  • Alternative Protecting Groups : Benzyloxycarbonyl (Cbz) and fluorenylmethoxycarbonyl (Fmoc) groups improve stability in polar aprotic solvents.

  • Solvent Optimization : Replacing toluene with tetrahydrofuran (THF) or dichloromethane enhances reaction homogeneity .

Analyse Chemischer Reaktionen

Types of Reactions

®-(1-Amino-4-guanidinobutyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine or alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that boronic acid derivatives, including (1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid, exhibit promising anticancer properties. A study showed that compounds similar to this boronic acid were tested against prostate cancer cells (PC-3). The results indicated a significant reduction in cell viability, with a 5 µM concentration decreasing cancer cell viability to approximately 33%, while healthy cells retained about 71% viability after treatment .

Antimicrobial Properties

The compound has also shown effectiveness against various microbial strains. In studies evaluating the antimicrobial activity of boronic compounds, it was found that several derivatives exhibited inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and Escherichia coli. Specifically, the antimicrobial activity was attributed to the imine ligands present in these compounds .

Antioxidant Activity

Antioxidant properties have been explored through various assays such as DPPH and ABTS tests. Compounds derived from boronic acids demonstrated antioxidant activities comparable to established standards like α-Tocopherol. This suggests potential applications in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

In a detailed investigation, a series of boronic acid derivatives were synthesized and tested for their cytotoxic effects on prostate cancer cells. The study highlighted the structure-activity relationship of these compounds, revealing that modifications on the boronic acid structure could enhance anticancer efficacy while minimizing toxicity to healthy cells .

CompoundConcentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
B553371
B754495

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of (1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid alongside other derivatives. The Minimum Inhibitory Concentration (MIC) for one derivative was found to be 32 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent against bacterial infections .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Wirkmechanismus

The mechanism of action of ®-(1-Amino-4-guanidinobutyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein interactions. The compound’s guanidino group also plays a role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-Amino-3-guanidinopropylboronic acid
  • ®-1-Amino-5-guanidinopentylboronic acid
  • ®-1-Amino-2-guanidinoethylboronic acid

Uniqueness

®-(1-Amino-4-guanidinobutyl)boronic acid is unique due to its specific chain length and the presence of both amino and guanidino groups. This combination provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable yet reversible covalent bonds with diols and other functional groups makes it particularly valuable in various applications .

Biologische Aktivität

(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid, commonly referred to as Boro-Arginine, is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound is characterized by its unique structure, which includes a boron atom, contributing to its biochemical interactions.

  • Chemical Formula : C₅H₁₅BN₄O₂
  • Molecular Weight : 157.11 g/mol
  • Chirality : Contains one chiral center
  • IUPAC Name : (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid

Enzyme Inhibition

One of the notable biological activities of (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid is its role as an inhibitor of certain enzymes. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in enzyme inhibition mechanisms.

  • Urease Inhibition : Studies indicate that this compound, along with other boronic acids, shows competitive inhibition against urease. The inhibition is pH-dependent, with maximal activity observed at acidic conditions .

Therapeutic Applications

Research has explored the potential therapeutic applications of (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid in various medical fields:

  • Diabetes Management : Boronic acids have been investigated for their ability to bind glucose, providing a basis for developing glucose sensors and insulin delivery systems. The reversible binding mechanism allows for real-time monitoring of glucose levels .
  • Cancer Research : The compound's ability to interact with specific receptors may offer pathways for targeted cancer therapies. Research into boron-based compounds has shown promise in enhancing the efficacy of chemotherapeutic agents .

1. Urease Inhibition Study

A study conducted on the inhibitory effects of various boronic acids on urease demonstrated that (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid exhibited significant inhibition at lower concentrations compared to other derivatives. The order of inhibition was found to be:

  • 4-bromophenylboronic acid > boric acid > butylboronic acid > phenylboronic acid .

2. Glucose Sensing Application

In a novel approach to diabetes management, researchers developed a glucose-responsive hydrogel incorporating phenylboronic acid derivatives. This hydrogel was tested for its ability to regulate insulin release in response to varying glucose concentrations, showcasing the potential utility of boronic acids in smart drug delivery systems .

Data Summary Table

Property/ActivityValue/Description
Chemical FormulaC₅H₁₅BN₄O₂
Molecular Weight157.11 g/mol
Urease InhibitionCompetitive inhibitor
pH Maximal InhibitionpH 5
Therapeutic ApplicationsDiabetes management, cancer research
Binding MechanismReversible covalent bond with diols

Q & A

Q. What are the key challenges in synthesizing (1R)-1-amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid, and how can they be methodologically addressed?

Synthesis of boronic acids often faces issues such as low selectivity, multi-step processes, and purification difficulties due to silica gel interactions or boroxin formation . For this compound, optimizing reaction conditions (e.g., temperature control, solvent selection) and using protecting groups for amino/imino functionalities can improve yield. Chromatographic purification with non-silica-based resins (e.g., ion-exchange) is recommended to avoid irreversible binding .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and boronic acid functionality of this compound?

  • X-ray crystallography : Resolves stereochemistry and supramolecular interactions (e.g., hydrogen bonding between boronic acid and adjacent groups) .
  • NMR spectroscopy : 11^{11}B NMR confirms boronic acid presence, while 1^{1}H/13^{13}C NMR identifies amino/imino group configurations .
  • Hirshfeld surface analysis : Maps intermolecular interactions in crystalline forms .

Q. How does the boronic acid group influence the compound’s reactivity in aqueous environments, and how can this be controlled experimentally?

The boronic acid group forms reversible esters with diols (e.g., sugars) at physiological pH, which is critical for biochemical applications . To stabilize the compound, buffer systems (e.g., phosphate, pH 7.4) or co-solvents (e.g., DMSO) can minimize hydrolysis. Kinetic studies using UV-Vis or fluorescence assays under varying pH conditions are recommended .

Advanced Research Questions

Q. What strategies can be employed to study this compound’s potential as an enzyme inhibitor, particularly for serine proteases or glycosidases?

  • Enzyme kinetics : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside for glycosidases).
  • Crystallographic docking : Resolve the compound’s binding mode to active sites (e.g., boronic acid interaction with catalytic serine in proteases) .
  • Mutagenesis studies : Identify critical amino acids in enzyme binding pockets by comparing wild-type and mutant enzyme inhibition profiles .

Q. How can computational methods predict the compound’s interaction with biological targets, and what parameters should be prioritized?

  • Molecular dynamics (MD) simulations : Assess binding stability and conformational changes in target proteins.
  • Density Functional Theory (DFT) : Calculate boronic acid’s electronic properties (e.g., Lewis acidity) to predict reactivity .
  • ADMET profiling : Use tools like SwissADME to predict solubility, permeability, and metabolic stability .

Q. What experimental approaches are suitable for resolving contradictions in reported bioactivity data for this compound?

  • Dose-response validation : Replicate assays (e.g., IC50_{50}) across multiple cell lines or enzymatic systems to confirm specificity.
  • Metabolomic profiling : Identify off-target interactions using LC-MS/MS to rule out confounding metabolites .
  • Cross-laboratory collaboration : Compare results with independent research groups to isolate protocol-dependent variables .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for similar boronic acid derivatives?

  • Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize stepwise yields .
  • Batch consistency : Compare reagent purity (e.g., boronate ester quality) and anhydrous conditions across studies .
  • Statistical design of experiments (DoE) : Apply factorial analysis to identify critical variables (e.g., temperature, catalyst loading) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersApplication ExampleReference
X-ray CrystallographyBond angles, torsion anglesStereochemical confirmation
11^{11}B NMRChemical shift (~30 ppm for B(OH)2_2)Boronic acid identification
Hirshfeld AnalysisSurface interaction mapsIntermolecular hydrogen bonding

Q. Table 2. Recommended Assays for Bioactivity Screening

Assay TypeTarget SystemReadout MethodReference
FluorogenicGlycosidasesFluorescence intensity (Ex/Em)
SPR (Surface Plasmon Resonance)Protein binding affinityResonance unit (RU) shifts
Cell ViabilityCancer cell linesMTT/WST-1 absorbance

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.